Trilaurin-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H74O6 |

|---|---|

Molecular Weight |

654.1 g/mol |

IUPAC Name |

2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |

InChI |

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |

InChI Key |

VMPHSYLJUKZBJJ-NLBPYYKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trilaurin-d15: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Trilaurin-d15, a deuterated stable isotope of Trilaurin (B1682545). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Chemical Properties

This compound, also known as Glyceryl tridodecanoate-d15, is a saturated triglyceride where 15 hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, Trilaurin.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₉D₁₅O₆ | [1][2] |

| Molecular Weight | 654.09 g/mol | [2] |

| CAS Number | 1219805-25-0 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥99% deuterated forms (d₁-d₁₅) | [1] |

| Solubility | Slightly soluble in chloroform (B151607) (0.1-1 mg/ml) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

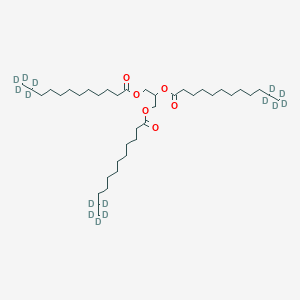

Chemical Structure

This compound consists of a glycerol (B35011) backbone esterified with three lauric acid-d5 chains. The deuterium atoms are typically located on the terminal methyl and adjacent methylene (B1212753) groups of each lauric acid chain.

Structural Representations

| Identifier | String |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(OCC(OC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)COC(CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])=O)=O |

| InChI | InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of Trilaurin in various biological and non-biological matrices. Below are detailed methodologies for its application in LC-MS and GC-MS.

Quantification of Trilaurin using LC-MS/MS

This protocol outlines a general procedure for the quantification of trilaurin in a biological matrix (e.g., plasma) using this compound as an internal standard.

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Trilaurin (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known amounts of the Trilaurin stock solution into the biological matrix.

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation:

-

To an aliquot of the sample (e.g., 100 µL of plasma), add the this compound working solution.

-

Perform a lipid extraction using a suitable method, such as a liquid-liquid extraction with a mixture of chloroform and methanol or a solid-phase extraction (SPE).

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

Monitor the precursor-to-product ion transitions for both Trilaurin and this compound.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of Trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram:

Caption: LC-MS/MS workflow for Trilaurin quantification.

Role in Understanding Triglyceride Metabolism

While this compound is not directly involved in signaling pathways, as a tracer for its non-labeled counterpart, it is an invaluable tool for studying triglyceride metabolism. By tracking the fate of labeled trilaurin, researchers can investigate processes such as digestion, absorption, transport, storage, and breakdown of triglycerides.

Triglyceride Metabolism Overview

Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are synthesized from glycerol and fatty acids. The metabolism of triglycerides involves several key steps:

-

Lipolysis: The breakdown of triglycerides into glycerol and free fatty acids.

-

Beta-oxidation: The process by which fatty acids are broken down to produce energy.

-

Lipogenesis: The synthesis of fatty acids and their subsequent esterification to glycerol to form triglycerides.

Simplified Triglyceride Metabolism Pathway:

Caption: Simplified overview of triglyceride metabolism.

By using this compound as a tracer, researchers can quantitatively follow the flux of trilaurin through these metabolic pathways, providing critical insights into lipid homeostasis and the pathophysiology of metabolic diseases.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Trilaurin-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Trilaurin-d15, a deuterated internal standard crucial for quantitative analysis in various research and development applications. The document details the synthetic pathway, experimental protocols, and analytical characterization of this important molecule.

Introduction

This compound, with the formal name propane-1,2,3-triyl tris(dodecanoate-11,11,12,12,12-d5), is a stable isotope-labeled analog of trilaurin (B1682545).[1] In this molecule, five deuterium (B1214612) atoms replace hydrogen atoms at the terminal end of each of the three lauric acid chains, resulting in a total of 15 deuterium atoms. This isotopic labeling imparts a specific mass shift, making it an ideal internal standard for mass spectrometry-based quantification of trilaurin in complex biological matrices.[2] The use of such standards is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical measurements.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of deuterated lauric acid, followed by its esterification with glycerol (B35011).

Synthesis of Lauric Acid-d5

The precursor for this compound is lauric acid-d5 (dodecanoate-11,11,12,12,12-d5). While detailed proprietary methods for the synthesis of this specific isotopologue are not publicly available, a general approach involves the deuteration of a suitable precursor.

Esterification of Glycerol with Lauric Acid-d5

The core of the this compound synthesis is the esterification of the three hydroxyl groups of glycerol with three equivalents of lauric acid-d5. This reaction is typically carried out by converting lauric acid-d5 to a more reactive species, such as an acyl chloride, followed by reaction with glycerol in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Esterification of Glycerol with Lauroyl-d5 Chloride

This protocol is a representative procedure based on standard esterification methods.

-

Activation of Lauric Acid-d5:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve lauric acid-d5 (3.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (3.3 equivalents) dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude lauroyl-d5 chloride.

-

-

Esterification Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve glycerol (1.0 equivalent) in anhydrous pyridine, which acts as both a solvent and a base.

-

Cool the glycerol solution to 0 °C.

-

Dissolve the crude lauroyl-d5 chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred glycerol solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.[3][4]

-

Quantitative Data

While specific yield and purity data for a particular synthesis of this compound are not publicly available, the following table summarizes typical data for the unlabeled trilaurin synthesis and the expected specifications for the deuterated analog based on commercial availability.

| Parameter | Unlabeled Trilaurin Synthesis (Representative) | This compound (Commercial Specification) |

| Yield | 70-90% | Not specified |

| Chemical Purity | >98% | >98% |

| Isotopic Purity | N/A | ≥99% deuterated forms (d1-d15)[1] |

| Isotopic Enrichment | N/A | Not specified, but high enrichment is expected |

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Experimental Workflow: Characterization of this compound

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., chloroform (B151607) or hexane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column suitable for lipid analysis.

-

Injector Temperature: 250-300 °C.

-

Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., initial temperature of 150 °C, ramp to 300 °C at 10 °C/min, and hold for 10 minutes).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range that includes the expected molecular ions of both labeled and any unlabeled trilaurin (e.g., m/z 50-700).

-

-

Data Analysis:

-

Confirm the presence of the molecular ion peak corresponding to this compound (C₃₉H₅₉D₁₅O₆, exact mass ~653.64 g/mol ).

-

Analyze the mass spectrum to determine the isotopic distribution and calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and the positions of the deuterium labels.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled trilaurin, with the key difference being the absence of the terminal methyl proton signal (a triplet typically around 0.88 ppm) and the adjacent methylene (B1212753) proton signal for the lauric acid chains. The integration of the remaining proton signals will be consistent with the deuterated structure.

-

¹³C NMR: The carbon-13 NMR spectrum will also be similar to that of trilaurin. The signals for the deuterated carbons (C-11' and C-12' of the lauroyl chains) will be significantly broadened and may appear as multiplets due to carbon-deuterium coupling, or may be absent depending on the experimental parameters.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

-

Data Analysis: Compare the obtained spectra with the known spectra of unlabeled trilaurin to confirm the structure and identify the absence of signals corresponding to the deuterated positions.[7][8]

Conclusion

The synthesis of this compound is a critical process for providing high-quality internal standards for quantitative bioanalysis. The multi-step synthesis, involving the preparation of deuterated lauric acid and subsequent esterification with glycerol, requires careful control of reaction conditions and rigorous purification. The final product must be thoroughly characterized by mass spectrometry and NMR spectroscopy to ensure its chemical identity, purity, and isotopic enrichment, thereby guaranteeing its suitability for use in demanding research and drug development applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Adsorption chromatographic purification of isopropanol for triglyceride precision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Physical Characteristics and Stability of Trilaurin-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, stability, and analytical applications of Trilaurin-d15. This deuterated triglyceride serves as an essential internal standard for the accurate quantification of Trilaurin in various matrices, particularly in the fields of lipidomics, drug delivery, and metabolic research.

Core Physical and Chemical Characteristics

This compound, also known as Glyceryl tridodecanoate-d15, is a saturated triglyceride where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its physical and chemical properties are summarized in the table below. Data for the non-deuterated form, Trilaurin, is also provided for comparison.

Table 1: Physical and Chemical Properties of this compound and Trilaurin

| Property | This compound | Trilaurin |

| Synonyms | Glycerol Tridodecanoate-d15, TG(12:0-d5/12:0-d5/12:0-d5)[1] | Glyceryl trilaurate, Tridodecanoin |

| Molecular Formula | C₃₉H₅₉D₁₅O₆[1] | C₃₉H₇₄O₆[3] |

| Molecular Weight | 654.1 g/mol [1] | 639.0 g/mol [3] |

| Physical Form | Solid[1] | White powder or crystal[4][5][6] |

| Melting Point | Not specified | 44 - 49 °C[4], 46.5 °C[6][7][8] |

| Boiling Point | Not specified | 643.33 °C (estimated)[9] |

| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml)[1] | Soluble in ethyl acetate.[5][6][7][10] Insoluble in water.[5] |

| Purity | ≥99% deuterated forms (d1-d15)[1] | ≥98% (GC)[4] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Storage Conditions : For long-term storage, this compound should be kept in a freezer at -20°C.[1]

-

Stability : When stored at the recommended temperature, this compound is stable for at least four years.[1]

-

General Precautions : It is recommended to store the compound in a dry and cool area in a well-closed container.[10][11] Avoid contact with strong oxidizing agents.[10][11]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Trilaurin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][12]

This protocol provides a general framework for the extraction and quantification of Trilaurin from a biological sample, such as plasma, using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

This compound internal standard stock solution (e.g., 1 mg/mL in chloroform)

-

Trilaurin analytical standard

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas supply

-

LC-MS grade solvents for mobile phase (e.g., acetonitrile, isopropanol, water with modifiers like formic acid or ammonium (B1175870) acetate)

Procedure:

-

Preparation of Internal Standard Working Solution:

-

Prepare a working solution of this compound by diluting the stock solution with a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to a concentration appropriate for the expected analyte levels.

-

-

Sample Preparation and Lipid Extraction (Folch Method):

-

Thaw the biological samples on ice.

-

In a glass tube, add a precise volume of the sample (e.g., 50 µL of plasma).

-

Spike the sample with a known volume of the this compound internal standard working solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.

-

Vortex the mixture thoroughly for at least 30 seconds.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile 1:1 v/v).

-

-

LC-MS Analysis:

-

Inject a specific volume of the reconstituted sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with a mobile phase system suitable for lipid analysis.

-

Detect the analytes using a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and scan type (e.g., multiple reaction monitoring - MRM).

-

Monitor the specific precursor-to-product ion transitions for both Trilaurin and this compound.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of known concentrations of Trilaurin analytical standard spiked with the same amount of this compound internal standard.

-

Plot the ratio of the peak area of Trilaurin to the peak area of this compound against the concentration of Trilaurin.

-

Determine the concentration of Trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature below its melting point for an extended period.

-

Photostability: Expose a solution of this compound to UV light according to ICH guidelines.

Procedure for each stress condition:

-

Prepare a solution of this compound at a known concentration.

-

Expose the solution to the specific stress condition for a defined period.

-

At various time points, withdraw aliquots of the sample.

-

Neutralize the acidic or basic samples if necessary.

-

Analyze the samples by a suitable stability-indicating method (e.g., LC-MS) to quantify the remaining this compound and detect any degradation products.

-

Compare the results with a control sample stored under normal conditions.

Visualizations

The following diagram illustrates the key steps in the quantification of Trilaurin using this compound as an internal standard.

Caption: Workflow for Trilaurin quantification using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. benchchem.com [benchchem.com]

- 6. npra.gov.my [npra.gov.my]

- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Studies on the lipase induced degradation of lipid based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 12. caymanchem.com [caymanchem.com]

Deuterated Trilaurin as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated trilaurin (B1682545), a stable isotope-labeled triglyceride, serves as a powerful tracer for investigating the intricate dynamics of dietary fat digestion, absorption, and metabolism. By incorporating deuterium (B1214612) atoms into the lauric acid moieties of the trilaurin molecule, researchers can meticulously track its journey through various metabolic pathways without the need for radioactive isotopes. This technical guide provides a comprehensive overview of the application of deuterated trilaurin in metabolic research, detailing experimental protocols, data interpretation, and the relevant signaling pathways.

Stable isotope tracers, such as deuterated compounds, are invaluable tools in metabolic research, allowing for the in vivo study of metabolic fluxes and pathways.[1] The use of deuterium labeling, in particular, offers a safe and effective method to trace the fate of molecules in biological systems.[2]

Core Principles of Using Deuterated Trilaurin as a Tracer

The fundamental principle behind using deuterated trilaurin as a tracer lies in its ability to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. Following oral administration, deuterated trilaurin is hydrolyzed in the gut, and the resulting deuterated lauric acid is absorbed and re-esterified into triglycerides within enterocytes. These newly synthesized triglycerides, containing the deuterium label, are then packaged into chylomicrons and released into the bloodstream.

By collecting blood samples at various time points after ingestion, researchers can isolate different lipoprotein fractions (e.g., chylomicrons, VLDL, LDL, HDL) and analyze the enrichment of the deuterated lauric acid in the triglyceride component of these particles. This allows for the quantification of key metabolic processes, including:

-

Rate of dietary fat absorption: The appearance of the tracer in the bloodstream provides a direct measure of how quickly ingested fat is absorbed.

-

Chylomicron production and clearance: The kinetics of the tracer in the chylomicron fraction reveal the rate at which these particles are synthesized and removed from circulation.

-

Metabolism of triglyceride-rich lipoproteins (TRLs): Tracking the movement of the tracer from chylomicrons to other lipoproteins and tissues sheds light on the complex interplay of lipases and receptors involved in TRL metabolism.[3][4]

-

Postprandial lipemia: Deuterated trilaurin is an excellent tool for studying the magnitude and duration of the increase in blood triglycerides after a meal, a critical factor in cardiovascular disease risk.[5]

Experimental Protocols

The following sections outline the key experimental methodologies for conducting metabolic studies using deuterated trilaurin.

Study Design: The Oral Fat Tolerance Test (OFTT)

The most common experimental design for administering deuterated trilaurin is the Oral Fat Tolerance Test (OFTT).[6][7][8][9][10]

1. Subject Preparation:

-

Subjects should fast for 8-12 hours overnight prior to the test.[9]

-

A baseline blood sample is collected before the administration of the test meal.

2. Test Meal Composition:

-

The test meal should contain a standardized amount of fat, carbohydrate, and protein. A common composition includes 75g of fat, 25g of carbohydrates, and 10g of protein.[10]

-

Deuterated trilaurin is incorporated into the fat component of the meal. The exact dosage of the tracer will depend on the sensitivity of the analytical instruments and the specific research question.

-

The meal is often prepared as a liquid shake to ensure complete and rapid consumption.[10]

3. Blood Sampling:

-

Blood samples are collected at regular intervals after the meal. A typical schedule includes samples at 1, 2, 3, 4, 6, and 8 hours post-ingestion.[11]

Sample Processing and Analysis

1. Plasma and Lipoprotein Fractionation:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) can be isolated from the plasma using ultracentrifugation.[2]

2. Lipid Extraction:

-

Total lipids are extracted from plasma or the isolated lipoprotein fractions using a solvent mixture, such as chloroform:methanol.[12]

3. Triglyceride Isolation and Hydrolysis:

-

Triglycerides are isolated from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction.

-

The isolated triglycerides are then hydrolyzed to release the fatty acids.

4. Derivatization of Fatty Acids:

-

The fatty acids are converted to their methyl esters (FAMEs) to increase their volatility for gas chromatography analysis.

5. Mass Spectrometry Analysis:

-

The enrichment of deuterated lauric acid in the FAMEs is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14][15] The mass spectrometer is set to monitor the ion corresponding to the deuterated lauric acid methyl ester and its non-deuterated counterpart.

Quantitative Data Presentation

The results of a deuterated trilaurin tracer study are typically presented as the tracer-to-tracee ratio (TTR) or as atom percent excess (APE) in the triglyceride fraction of different lipoproteins over time. This data can be summarized in tables for clear comparison of different study groups or conditions.

Table 1: Example of Tracer Enrichment Data in Plasma Triglycerides

| Time (hours) | Deuterated Lauric Acid Enrichment (APE) in Chylomicron Triglycerides | Deuterated Lauric Acid Enrichment (APE) in VLDL Triglycerides |

| 0 | 0.00 | 0.00 |

| 1 | 2.5 ± 0.5 | 0.1 ± 0.02 |

| 2 | 5.8 ± 1.2 | 0.8 ± 0.15 |

| 4 | 3.1 ± 0.8 | 1.5 ± 0.3 |

| 6 | 1.2 ± 0.3 | 1.1 ± 0.2 |

| 8 | 0.5 ± 0.1 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation. APE = Atom Percent Excess.

Signaling Pathways in Postprandial Lipid Metabolism

The metabolic fate of deuterated trilaurin is governed by a complex network of signaling pathways that regulate lipid metabolism. Understanding these pathways is crucial for interpreting the results of tracer studies.

Key Regulatory Pathways

-

Insulin (B600854) Signaling: Insulin plays a central role in postprandial lipid metabolism. After a meal, increased insulin levels promote the uptake of glucose and fatty acids into adipose tissue and stimulate the activity of lipoprotein lipase (B570770) (LPL), the enzyme responsible for hydrolyzing triglycerides in chylomicrons and VLDL.[16]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism.[16][17]

-

Liver X Receptors (LXRs): LXRs are another class of nuclear receptors that play a key role in cholesterol and fatty acid metabolism.[16]

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[16][17]

-

Glucagon-like peptide-1 (GLP-1): This intestinal peptide has been shown to regulate chylomicron output.[18]

The interplay of these signaling pathways determines the rate of triglyceride clearance from the blood and the partitioning of fatty acids between different tissues for storage or oxidation.[17][19][20]

Visualizations

Experimental Workflow

Experimental workflow for a deuterated trilaurin tracer study.

Postprandial Triglyceride Metabolism

Overview of postprandial triglyceride metabolism traced with deuterated trilaurin.

Conclusion

Deuterated trilaurin is a valuable and safe tracer for quantitatively assessing the complex processes of dietary triglyceride metabolism in humans. By employing standardized protocols such as the oral fat tolerance test and sensitive analytical techniques like mass spectrometry, researchers can gain detailed insights into the kinetics of postprandial lipoprotein metabolism. This knowledge is essential for understanding the pathophysiology of metabolic diseases, including cardiovascular disease and insulin resistance, and for the development of novel therapeutic interventions. The continued application of this tracer methodology promises to further unravel the intricate regulation of lipid metabolism and its impact on human health.

References

- 1. Incorporation of deuterium-labeled fatty acids into human milk, plasma, and lipoprotein phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. THE METABOLISM OF TRIGLYCERIDE-RICH LIPOPROTEINS REVISITED; NEW PLAYERS, NEW INSIGHT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Postprandial metabolism of meal triglyceride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. New oral fat tolerance tests feature tailoring of the polyunsaturated/saturated fatty acid ratio to elicit a specific postprandial response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Fat Tolerance Test (OFTT) in Human [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteriated choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Postprandial Dyslipidemia: Pathophysiology and Cardiovascular Disease Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Postprandial lipoproteins and the molecular regulation of vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dietary, Physiological, and Genetic Impacts on Postprandial Lipid Metabolism - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Trilaurin-d15

For researchers, scientists, and drug development professionals requiring high-purity Trilaurin-d15 for use as an internal standard in mass spectrometry-based quantitative analysis, this technical guide provides a detailed overview of commercial suppliers, their product specifications, and a representative experimental protocol for its application in lipidomics.

Commercial Availability of this compound

This compound, a deuterated form of trilaurin (B1682545), is a critical internal standard for the accurate quantification of trilaurin in various biological and pharmaceutical matrices. Several specialized chemical suppliers offer this stable isotope-labeled compound. The primary suppliers identified are Cayman Chemical and MedchemExpress. While other suppliers of lipid standards exist, their catalogs did not explicitly list this compound at the time of this guide's compilation.

A summary of product specifications and available data from the primary suppliers is presented in the table below for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| Cayman Chemical | 1,2,3-Trilauroyl-d15 Glycerol | 1219805-25-0 | C₃₉H₅₉D₁₅O₆ | ≥99% deuterated forms (d1-d15) | 1 mg, 5 mg, 10 mg | Price not listed |

| MedchemExpress | This compound | 1219805-25-0 | C₃₉H₅₉D₁₅O₆ | 99.33% | 10 mg, 50 mg, 100 mg | $176 for 10 mg |

Note: Pricing from MedchemExpress is subject to change and may vary based on quantity and promotional offers.[1] Cayman Chemical's pricing is available upon request through their website. Both suppliers provide technical documentation, including Certificates of Analysis (CoA), upon request or directly on their product pages.[1]

Application and Experimental Protocol: Quantification of Triglycerides in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of trilaurin.[2] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample. This standard co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, allowing for accurate correction and quantification.

The following is a representative, detailed protocol for the analysis of triglycerides in a biological matrix (e.g., plasma or edible oil) using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies for lipid analysis.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

1. Materials and Reagents:

-

This compound (from a commercial supplier)

-

Trilaurin (for calibration standards)

-

Chloroform

-

Methanol

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, homogenized tissue, or oil sample)

2. Preparation of Stock Solutions and Internal Standard Spiking Solution:

-

Trilaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trilaurin in 10 mL of chloroform.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of chloroform.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with isopropanol to a final concentration of 10 µg/mL.

3. Sample Preparation (Lipid Extraction):

-

For Plasma/Serum Samples:

-

To 100 µL of plasma/serum in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

-

-

For Edible Oil Samples:

-

Accurately weigh approximately 50 mg of the oil sample into a volumetric flask.

-

Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Dissolve and bring to a final volume of 10 mL with isopropanol.

-

Further dilute an aliquot of this solution as necessary to fall within the calibration curve range.

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Gradient from 30% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Monitor the precursor-to-product ion transitions for both trilaurin and this compound. The exact m/z values will depend on the adduct formed (e.g., [M+NH₄]⁺).

-

Trilaurin: e.g., m/z 656.6 → [product ion]

-

This compound: e.g., m/z 671.7 → [product ion]

-

-

The specific product ions should be determined by infusing the pure standards and optimizing the collision energy.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of trilaurin to this compound against the concentration of the trilaurin standards.

-

Determine the concentration of trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of trilaurin using this compound as an internal standard.

Caption: Workflow for the quantification of trilaurin using a deuterated internal standard.

This comprehensive guide provides the necessary information for researchers to source this compound and implement a robust analytical method for its intended application. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.

References

- 1. lcms.cz [lcms.cz]

- 2. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.co.kr [shimadzu.co.kr]

- 11. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. shimadzu.com [shimadzu.com]

- 13. [PDF] The analysis of triglycerides in edible oils by APCI LC/MS | Semantic Scholar [semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. agilent.com [agilent.com]

- 17. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 20. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Trilaurin-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for Trilaurin-d15, a deuterated stable isotope of Trilaurin. Utilized primarily as an internal standard or tracer in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), its safe handling is paramount in a laboratory setting.[1] This document summarizes key safety information, physical and chemical properties, and recommended handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: GHS Hazard Classification

Based on available data for its non-deuterated counterpart, Trilaurin, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3]

GHS Label Elements:

-

Hazard Pictograms: Not applicable[3]

-

Signal Word: Not applicable[3]

-

Hazard Statements: Not applicable[3]

The following diagram illustrates the logical assessment process for GHS hazard classification, indicating that this compound does not meet the criteria for classification.

Caption: Logical workflow for GHS hazard assessment of this compound.

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its non-deuterated form is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₉H₅₉D₁₅O₆ | [1][4] |

| Molecular Weight | 654.1 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][5][6] |

| Melting Point | 45 - 47 °C / 113 - 116.6 °F (for Trilaurin) | [5] |

| Solubility | Slightly soluble in Chloroform (0.1-1 mg/ml). Insoluble in water. | [4][7][8] |

| Purity | ≥99% deuterated forms (d₁-d₁₅) | [4] |

| CAS Number | 1219805-25-0 | [1][4] |

| Unlabeled CAS Number | 538-24-9 | [1] |

Section 3: Safe Handling and Storage

Adherence to proper laboratory protocols is essential when handling this compound, despite its non-hazardous classification.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety glasses with side shields or goggles are recommended.

-

Hand Protection: Chemical-resistant gloves should be worn.

-

Skin and Body Protection: A laboratory coat is sufficient to prevent skin contact.

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Avoid inhalation of dust.

-

Prevent contact with eyes and skin.

-

Keep away from food, drink, and animal feeding stuffs.[5]

-

Wash hands thoroughly after handling.

Storage

-

Recommended storage temperatures: Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months.[1]

The diagram below outlines the general workflow for the safe handling of chemical substances like this compound in a research environment.

Caption: General workflow for the safe handling of this compound.

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing.[5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.[5]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: In case of fire, carbon monoxide and carbon dioxide may be produced.[3]

Section 6: Spillage and Disposal

-

Accidental Release Measures: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. caymanchem.com [caymanchem.com]

- 5. fishersci.pt [fishersci.pt]

- 6. chemimpex.com [chemimpex.com]

- 7. trilaurin, 538-24-9 [thegoodscentscompany.com]

- 8. Trilaurin | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Triglycerides with Trilaurin-d15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of triglycerides in biological samples, specifically human plasma, using Trilaurin-d15 as an internal standard. The protocols detailed below leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.

Introduction

Triglycerides are a major class of lipids that serve as a primary form of energy storage in animals. The quantitative analysis of specific triglyceride species is crucial in various fields of research, including the study of metabolic diseases such as obesity, diabetes, and atherosclerosis, as well as in the development of new therapeutics. Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based lipidomics.[1][2] this compound, a deuterated analog of Trilaurin (a triglyceride containing three lauric acid chains), is an ideal internal standard for the quantification of triglycerides due to its chemical and physical similarity to the endogenous analytes.[3] Its use allows for the correction of variability introduced during sample preparation and analysis.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of triglycerides in human plasma, from sample preparation to data analysis.

-

Internal Standard: this compound

-

Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Reagents: Ammonium (B1175870) formate, 0.9% NaCl solution.

-

Human Plasma: Collected in EDTA- or heparin-containing tubes.

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike with Internal Standard: To a 50 µL aliquot of plasma in a glass tube, add 10 µL of a 1 mg/mL solution of this compound in chloroform:methanol (2:1, v/v).

-

Protein Precipitation and Lipid Extraction:

-

Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution to the plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

-

Phase Separation:

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex briefly for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Drying:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).

-

Vortex for 1 minute to ensure complete dissolution of the lipids.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 30 2.0 30 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 45°C.

-

MS Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

The MRM transitions for the target triglycerides and the internal standard are based on the formation of ammonium adducts as precursor ions ([M+NH₄]⁺) and the subsequent neutral loss of one of the fatty acid chains upon collision-induced dissociation.[4][5][6]

The molecular weight of Trilaurin is approximately 639.0 g/mol .[2][4][7][8] The molecular weight of this compound is approximately 654.1 g/mol .[3] The molecular weight of lauric acid is approximately 200.32 g/mol .

-

Calculated Precursor Ion for Trilaurin ([M+NH₄]⁺): 639.0 + 18.04 = 657.04 m/z

-

Calculated Product Ion for Trilaurin (Neutral Loss of Lauric Acid + NH₃): 657.04 - (200.32 + 17.03) = 439.69 m/z

-

Calculated Precursor Ion for this compound ([M+NH₄]⁺): 654.1 + 18.04 = 672.14 m/z

-

Calculated Product Ion for this compound (Neutral Loss of Lauric Acid-d5 + NH₃): 672.14 - (205.35 + 17.03) = 449.76 m/z

Table 1: Example MRM Transitions for Selected Triglycerides and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound (IS) | 672.1 | 449.8 | 50 | 35 |

| Trilaurin (12:0/12:0/12:0) | 657.0 | 439.7 | 50 | 35 |

| Tripalmitin (16:0/16:0/16:0) | 824.8 | 551.5 | 50 | 40 |

| Tristearin (18:0/18:0/18:0) | 909.0 | 607.6 | 50 | 45 |

| Triolein (18:1/18:1/18:1) | 903.0 | 601.6 | 50 | 45 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Analysis

A calibration curve should be prepared using a series of standard solutions containing known concentrations of a representative triglyceride (e.g., Trilaurin) and a constant concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Table 2: Example Calibration Curve Data for Trilaurin.

| Trilaurin Conc. (µg/mL) | Peak Area (Trilaurin) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.1 | 1,520 | 150,100 | 0.010 |

| 0.5 | 7,650 | 151,500 | 0.050 |

| 1.0 | 15,300 | 150,800 | 0.101 |

| 5.0 | 75,800 | 149,900 | 0.506 |

| 10.0 | 151,200 | 150,500 | 1.005 |

| 50.0 | 755,000 | 151,000 | 5.000 |

| 100.0 | 1,510,000 | 150,200 | 10.053 |

The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of >0.99.

QC samples should be prepared at low, medium, and high concentrations and analyzed in triplicate to assess the accuracy and precision of the method.

Table 3: Example Quality Control Data.

| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 0.3 | 0.29 | 96.7 | 4.5 |

| Medium | 7.5 | 7.8 | 104.0 | 3.2 |

| High | 75.0 | 73.5 | 98.0 | 2.8 |

Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and precision should be <15% (%CV).

The concentration of each triglyceride in the unknown plasma samples is calculated by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Table 4: Example Quantitative Data for Triglycerides in Human Plasma Samples.

| Sample ID | Trilaurin (µg/mL) | Tripalmitin (µg/mL) | Tristearin (µg/mL) | Triolein (µg/mL) |

|---|---|---|---|---|

| Control 1 | 1.2 | 25.4 | 15.8 | 85.3 |

| Control 2 | 1.5 | 28.1 | 17.2 | 92.1 |

| Treated 1 | 0.8 | 18.9 | 11.5 | 65.7 |

| Treated 2 | 0.9 | 20.3 | 12.1 | 68.4 |

Visualization of Experimental Workflow and Metabolic Pathway

The following diagram illustrates the key steps in the quantitative analysis of triglycerides using this compound.

Caption: Experimental workflow for triglyceride quantification.

Stable isotope tracers like this compound are invaluable for studying the dynamics of triglyceride metabolism, including synthesis, breakdown (lipolysis), and transport.[1][5][9] The following diagram illustrates a simplified pathway of triglyceride metabolism and how deuterated fatty acids can be traced.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trilaurin | C39H74O6 | CID 10851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Trilaurin | Fisher Scientific [fishersci.ca]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. larodan.com [larodan.com]

- 8. chemimpex.com [chemimpex.com]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

Application Notes and Protocols for Trilaurin-d15 in Lipidomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of lipid species is essential for understanding cellular processes, discovering biomarkers, and developing novel therapeutics. Mass spectrometry-based lipid analysis is a powerful tool, but it is susceptible to variations in sample preparation, extraction efficiency, and instrument response. The use of stable isotope-labeled internal standards is a critical strategy to normalize these variations and ensure high-quality quantitative data.[1] Trilaurin-d15, a deuterated form of the triglyceride trilaurin, serves as an ideal internal standard for the quantification of triglycerides and other lipids due to its chemical similarity to endogenous lipids and its distinct mass-to-charge ratio.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of triglycerides in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics workflow.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process.[1] Since this compound is chemically and physically similar to the endogenous triglycerides, it will experience similar losses during extraction and variations in ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved.[1] This approach effectively corrects for matrix effects and variations in sample handling.[1]

Experimental Protocols

This protocol describes a lipid extraction procedure for human plasma, followed by analysis using LC-MS/MS.

Materials and Reagents

-

This compound (Internal Standard)

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (B130326) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human plasma (or other biological matrix)

-

1.5 mL polypropylene (B1209903) microcentrifuge tubes

-

Glass vials with inserts for LC autosampler

Preparation of Internal Standard Solutions

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) chloroform:methanol solution.

-

Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.

-

-

Working Solution (10 µg/mL):

-

Dilute the stock solution 1:100 with isopropanol to obtain a working solution with a concentration of 10 µg/mL (10 ppm). This working solution will be spiked into the samples. The optimal concentration of the internal standard should be comparable to the level of endogenous lipids in the sample.[2]

-

Sample Preparation: Lipid Extraction (Modified Folch Method)

This protocol is adapted from established lipid extraction methods.[2] All steps should be performed on ice to minimize lipid degradation.

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on a shaker at 4°C for 30 minutes.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean 1.5 mL tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol.

-

Transfer the reconstituted sample to a glass vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of triglycerides. Specific conditions should be optimized for the instrument being used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for triglyceride separation.

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic triglycerides.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for triglycerides is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains. For this compound, the specific MRM transition will need to be determined based on its molecular weight.

-

Collision Energy: This will need to be optimized for each specific triglyceride and for this compound.

-

Data Presentation

The following tables summarize typical quantitative performance data for lipidomics assays utilizing deuterated internal standards.

Table 1: Representative Linearity and Precision Data for Triglyceride Quantification

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

This data is representative of typical performance for quantitative lipidomics assays and should be validated for each specific application.

Visualizations

Experimental Workflow

Caption: Experimental workflow for lipidomics sample preparation and analysis.

Metabolic Pathway of Lauric Acid and Triglycerides

Caption: Simplified metabolic pathway of dietary triglycerides and lauric acid.

References

Quantitative Analysis of Trilaurin in Biological Matrices using GC-MS with Trilaurin-d15 Internal Standard

Application Note & Protocol

Introduction

Trilaurin, a triglyceride derived from three units of lauric acid and one molecule of glycerol, is a key component of several vegetable fats and is utilized in the food, cosmetic, and pharmaceutical industries. Accurate quantification of Trilaurin in various biological matrices is essential for pharmacokinetic studies, metabolic research, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of triglycerides. Due to the low volatility of intact triglycerides, analysis is often performed after transesterification to more volatile fatty acid methyl esters (FAMEs). However, with modern high-temperature GC columns and appropriate injection techniques, the direct analysis of intact triglycerides is also feasible.

This application note details a validated GC-MS method for the quantitative analysis of Trilaurin in a biological matrix, employing Trilaurin-d15 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry.[1]

Principle of the Method

This method involves the extraction of lipids, including Trilaurin, from the sample matrix. The extracted sample is then fortified with a known amount of this compound internal standard. The sample is subsequently analyzed by GC-MS in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring specific fragment ions of both the analyte and the internal standard.[2] Quantification is achieved by constructing a calibration curve based on the peak area ratio of Trilaurin to this compound against a range of known Trilaurin concentrations.

Instrumentation, Reagents, and Materials

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

High-temperature capillary GC column (e.g., (5%-phenyl)-methylpolysiloxane)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

-

Reagents and Materials:

-

Trilaurin (analytical standard)

-

This compound (internal standard)[3]

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Experimental Protocols

Protocol 1: Sample Preparation (Lipid Extraction)

This protocol is a modified Folch method for the extraction of lipids from a plasma sample.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

-

Carefully transfer the lower organic layer (chloroform) to a clean glass tube.

-

Dry the extract under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of Trilaurin and this compound in a suitable solvent (e.g., chloroform or hexane) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of working standard solutions by serial dilution of the Trilaurin stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Spiked Calibration Curve: To create a calibration curve that accounts for matrix effects, spike blank matrix (e.g., plasma) with the working standard solutions.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of intact triglycerides. These may require optimization for specific instruments.

-

Gas Chromatograph (GC) Conditions:

-

Column: (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 340°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 200°C, hold for 1 minute

-

Ramp 1: 15°C/min to 360°C

-

Hold at 360°C for 10 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 350°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

SIM Ion Selection

Based on the mass spectra of Trilaurin, the following ions are recommended for monitoring. The ions for this compound are predicted based on a +15 mass shift for the intact molecule and fragments containing all three deuterated lauric acid chains.

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Trilaurin | Analyte | 439 | 183 | 257 |

| This compound | Internal Standard | 454 | 188 | 262 |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of the specific this compound standard used.

Data Presentation: Method Validation Summary

The following table presents representative data for a validated GC-MS method for Trilaurin, illustrating typical performance characteristics.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Disclaimer: The data presented in this table is for illustrative purposes and represents typical performance for a validated GC-MS method for triglycerides. Actual results may vary depending on the specific instrumentation, matrix, and experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for Trilaurin Quantification by GC-MS.

Metabolic and Signaling Pathway of Lauric Acid

Caption: Metabolic and Signaling Pathway of Lauric Acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Trilaurin-d15 as an Internal Standard in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trilaurin-d15 as an internal standard (IS) for the accurate quantification of triglycerides (TGs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of trilaurin (B1682545) (a triglyceride of lauric acid), is an ideal internal standard due to its chemical similarity to endogenous triglycerides, allowing it to mimic the behavior of target analytes during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.

Principle and Rationale for Use

In quantitative mass spectrometry, particularly in complex biological matrices, variability can be introduced at multiple stages, including sample extraction, derivatization, and injection volume, as well as from instrument-related factors like ionization suppression or enhancement. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these effects.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, as both compounds are affected similarly by experimental variations.[1]

Quantitative Performance Data (Illustrative)

While the exact performance characteristics will depend on the specific matrix, instrumentation, and method validation, the following table provides an illustrative summary of expected quantitative performance when using a deuterated triglyceride internal standard like this compound. This data is based on typical performance characteristics observed for validated LC-MS/MS methods in lipidomics.

| Parameter | Typical Performance | Reference |

| Linearity Range | 1 - 1000 ng/mL | [2] |

| Correlation Coefficient (r²) | ≥ 0.99 | [2] |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [3] |

| Accuracy (% Recovery) | 85 - 115% | [4] |

| Precision (% RSD) | < 15% | [5] |

| Matrix Effect | 80 - 120% | [4][6] |

Experimental Protocols

This section outlines a detailed protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.

Materials and Reagents

-

This compound: High-purity standard (≥98%)

-

Trilaurin: High-purity standard for calibration curve

-

Human Plasma: K2-EDTA anticoagulated

-

Methanol (B129727) (MeOH): LC-MS grade

-

Methyl-tert-butyl ether (MTBE): LC-MS grade

-

Water: LC-MS grade

-

Chloroform: HPLC grade

-

Isopropanol (IPA): LC-MS grade

-

Acetonitrile (ACN): LC-MS grade

-

Ammonium (B1175870) Formate: LC-MS grade

-

Formic Acid: LC-MS grade

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).

-

This compound Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. The optimal concentration of the spiking solution should be determined during method development, with a general starting point being around 10-15 ppm.[7]

-

Trilaurin Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Trilaurin and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).

-

Calibration Curve Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (Lipid Extraction using MTBE)

-

To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.

-

Add 20 µL of the this compound internal standard spiking solution (10 µg/mL) to the plasma sample. Vortex briefly.

-

Add 225 µL of cold methanol and vortex for 10 seconds.

-

Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.[8]

-

Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[1]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[1]